Cas no 53867-94-0 (4-Methyl-6-quinolinamine)

4-Methyl-6-quinolinamine Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-6-quinolinamine
- NCGC00188228-01
- EN300-7821702
- SCHEMBL4644505
- DB-303465
- DB-325062
- CHEMBL1903378
- 53867-94-0
- 4-methylquinolin-6-amine
-
- Inchi: InChI=1S/C10H10N2/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,11H2,1H3
- InChI Key: XBEXGDZXQLPQCV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 158.084398327Da
- Monoisotopic Mass: 158.084398327Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.9Ų
4-Methyl-6-quinolinamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7821702-2.5g |
4-methylquinolin-6-amine |
53867-94-0 | 95.0% | 2.5g |
$1428.0 | 2025-03-21 | |
Enamine | EN300-7821702-10.0g |
4-methylquinolin-6-amine |
53867-94-0 | 95.0% | 10.0g |
$3131.0 | 2025-03-21 | |
Enamine | EN300-7821702-0.05g |
4-methylquinolin-6-amine |
53867-94-0 | 95.0% | 0.05g |
$168.0 | 2025-03-21 | |
Aaron | AR00E4HY-1g |
4-Methyl-6-quinolinamine |
53867-94-0 | 95% | 1g |
$1026.00 | 2025-02-14 | |
Aaron | AR00E4HY-50mg |
4-Methyl-6-quinolinamine |
53867-94-0 | 95% | 50mg |
$256.00 | 2025-02-14 | |
Aaron | AR00E4HY-2.5g |
4-Methyl-6-quinolinamine |
53867-94-0 | 95% | 2.5g |
$1989.00 | 2025-02-14 | |
1PlusChem | 1P00E49M-250mg |
4-Methyl-6-quinolinamine |
53867-94-0 | 95% | 250mg |
$508.00 | 2024-04-30 | |
Enamine | EN300-7821702-5.0g |
4-methylquinolin-6-amine |
53867-94-0 | 95.0% | 5.0g |
$2110.0 | 2025-03-21 | |
Enamine | EN300-7821702-1.0g |
4-methylquinolin-6-amine |
53867-94-0 | 95.0% | 1.0g |
$728.0 | 2025-03-21 | |
Aaron | AR00E4HY-10g |
4-Methyl-6-quinolinamine |
53867-94-0 | 95% | 10g |
$4331.00 | 2023-12-15 |
4-Methyl-6-quinolinamine Related Literature
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
Additional information on 4-Methyl-6-quinolinamine
Introduction to 4-Methyl-6-quinolinamine (CAS No. 53867-94-0)
4-Methyl-6-quinolinamine, identified by its Chemical Abstracts Service (CAS) number 53867-94-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural motif of quinoline, characterized by a fused benzene and pyridine ring system, provides a versatile scaffold for modulating various biological targets, making derivatives like 4-Methyl-6-quinolinamine promising candidates for therapeutic intervention.
The chemical structure of 4-Methyl-6-quinolinamine incorporates a methyl group at the 4-position and an amine substituent at the 6-position of the quinoline core. This specific arrangement imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of the amine group not only enhances solubility but also allows for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
In recent years, there has been a surge in research focused on quinoline derivatives due to their potential in addressing various diseases, particularly those associated with infectious agents and metabolic disorders. The quinoline scaffold has been historically significant, with notable examples including chloroquine and hydroxychloroquine, which have been extensively studied for their antimalarial and anti-inflammatory properties. Building upon this legacy, 4-Methyl-6-quinolinamine has been explored as a lead compound in the development of novel therapeutic agents.
One of the most compelling aspects of 4-Methyl-6-quinolinamine is its observed bioactivity across multiple disease pathways. Preclinical studies have demonstrated its potential in modulating enzyme activity and inhibiting the growth of certain pathogens. For instance, researchers have investigated its interactions with bacterial enzymes involved in DNA replication and transcription, suggesting that it may serve as an effective antimicrobial agent. Additionally, its structural similarity to known antifungal compounds has prompted investigations into its efficacy against fungal infections.
The pharmacokinetic profile of 4-Methyl-6-quinolinamine is another area of active interest. Studies indicate that the compound exhibits moderate oral bioavailability and a reasonable half-life, which are critical factors for therapeutic efficacy. Furthermore, its ability to cross the blood-brain barrier has opened up possibilities for its use in treating neurological disorders. The amine group at the 6-position plays a crucial role in determining these pharmacokinetic properties, allowing for optimal absorption and distribution within the body.
Recent advancements in computational chemistry have accelerated the discovery process for compounds like 4-Methyl-6-quinolinamine. Molecular modeling techniques have been employed to predict binding affinities and identify potential drug candidates with high precision. These computational approaches have complemented traditional experimental methods, enabling researchers to design derivatives with enhanced potency and reduced side effects. The integration of machine learning algorithms has further refined this process, allowing for rapid screening of large chemical libraries.
The synthesis of 4-Methyl-6-quinolinamine itself is an intriguing aspect of its study. Researchers have developed efficient synthetic routes that leverage modern catalytic methods to produce the compound in high yield and purity. Transition metal-catalyzed reactions have been particularly useful in constructing the quinoline core, while protecting group strategies have enabled selective functionalization at specific positions. These synthetic advancements not only facilitate research but also pave the way for large-scale production if future clinical applications materialize.
Ethical considerations are paramount when evaluating any potential therapeutic agent, including 4-Methyl-6-quinolinamine. Rigorous preclinical testing is essential to assess both efficacy and safety before human trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing such research responsibly. Regulatory bodies play a vital role in overseeing these processes, ensuring that new drugs meet stringent quality standards before being made available to patients.
The future prospects for 4-Methyl-6-quinolinamine appear promising, driven by ongoing research into its pharmacological properties and potential therapeutic applications. As our understanding of disease mechanisms continues to evolve, so too will our ability to develop targeted treatments based on compounds like this one. The versatility of the quinoline scaffold ensures that it will remain a cornerstone of medicinal chemistry for years to come.
53867-94-0 (4-Methyl-6-quinolinamine) Related Products
- 2680669-29-6(methyl 5-{(tert-butoxy)carbonylamino}-4-cyanothiophene-2-carboxylate)
- 1447763-90-7((2-Methanesulfonyl-5-methylphenyl)boronic acid)
- 1105699-61-3(4-(4-fluorobenzoyl)-3-methylpiperazin-2-one)
- 2639428-28-5(Tert-butyl 2-(4,5-diamino-2-bromophenyl)acetate)
- 2680893-45-0(benzyl N-(5-bromo-4-phenyl-1,3-thiazol-2-yl)carbamate)
- 1795153-62-6(Rupatadine-d4)
- 1806815-27-9(Ethyl 3-amino-5-bromo-2-(difluoromethyl)pyridine-4-acetate)
- 1388064-25-2(4-Bromo-6-methoxy-1,3-dihydro-benzoimidazol-2-one)
- 1090459-70-3(N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 64689-70-9(1-Bromo-2-methoxymethylnaphthalene)




